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Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate Documentation Hub

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  • Product: Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate
  • CAS: 438221-72-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate

Introduction Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a substituted phenoxy-benzyl ether li...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a substituted phenoxy-benzyl ether linkage, makes it a valuable scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the primary synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methodologies. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide both a theoretical foundation and practical, actionable laboratory procedures.

Strategic Approaches to Synthesis

The synthesis of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate fundamentally involves the formation of an ether bond between the 3,5-dimethylphenol moiety and the methyl 3-(hydroxymethyl)benzoate or a derivative thereof. Two principal and highly effective strategies dominate the synthetic landscape for this class of compounds: the Williamson ether synthesis and the Mitsunobu reaction. The choice between these routes often depends on the availability of starting materials, desired reaction conditions, and scalability.

Figure 1: Retrosynthetic Analysis This diagram illustrates the two primary disconnection approaches for the synthesis of the target molecule.

G cluster_0 Williamson Ether Synthesis cluster_1 Mitsunobu Reaction target Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate williamson_reagents 3,5-Dimethylphenol + Methyl 3-(bromomethyl)benzoate target->williamson_reagents C-O bond formation mitsunobu_reagents 3,5-Dimethylphenol + Methyl 3-(hydroxymethyl)benzoate target->mitsunobu_reagents C-O bond formation

Caption: Retrosynthetic analysis of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate.

Part 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a classic and reliable method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2] In the context of our target molecule, this involves the deprotonation of 3,5-dimethylphenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from methyl 3-(halomethyl)benzoate. Methyl 3-(bromomethyl)benzoate is the preferred electrophile due to the good leaving group ability of the bromide ion.[3]

Synthesis of the Key Electrophile: Methyl 3-(bromomethyl)benzoate

A prerequisite for the Williamson ether synthesis is the preparation of the key electrophile, methyl 3-(bromomethyl)benzoate. This is most commonly achieved through the radical bromination of methyl m-toluate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[3]

Figure 2: Synthesis of Methyl 3-(bromomethyl)benzoate This diagram outlines the radical bromination of methyl m-toluate.

G start Methyl m-toluate reagents NBS, AIBN (initiator) CCl4, Reflux start->reagents product Methyl 3-(bromomethyl)benzoate reagents->product

Caption: Reaction scheme for the synthesis of Methyl 3-(bromomethyl)benzoate.

Experimental Protocol: Synthesis of Methyl 3-(bromomethyl)benzoate

Reagent/ParameterQuantity
Methyl m-toluate1.0 eq
N-Bromosuccinimide (NBS)1.1 eq
Azobisisobutyronitrile (AIBN)0.05 eq
Carbon Tetrachloride (CCl4)appropriate volume
Reaction TemperatureReflux
Reaction Time4-6 hours

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl m-toluate and carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

  • The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford pure methyl 3-(bromomethyl)benzoate as a white to off-white solid.[3]

Williamson Ether Synthesis of the Target Molecule

With the key electrophile in hand, the subsequent etherification with 3,5-dimethylphenol can be performed. The choice of base and solvent is critical for the success of this reaction. A moderately strong base is required to deprotonate the phenol, with potassium carbonate being a common and effective choice. Polar aprotic solvents like acetone or acetonitrile are typically employed to facilitate the SN2 reaction.

Figure 3: Williamson Ether Synthesis of the Target Molecule This diagram illustrates the final step of the Williamson ether synthesis.

G phenol 3,5-Dimethylphenol reagents K2CO3 Acetone, Reflux phenol->reagents bromide Methyl 3-(bromomethyl)benzoate bromide->reagents product Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate reagents->product

Caption: Reaction scheme for the Williamson ether synthesis.

Experimental Protocol: Synthesis of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate via Williamson Ether Synthesis

Reagent/ParameterQuantity
3,5-Dimethylphenol1.0 eq
Methyl 3-(bromomethyl)benzoate1.0 eq
Potassium Carbonate (K2CO3)1.5 eq
Acetoneappropriate volume
Reaction TemperatureReflux
Reaction Time8-12 hours

Step-by-Step Procedure:

  • To a round-bottom flask, add 3,5-dimethylphenol, potassium carbonate, and acetone.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add a solution of methyl 3-(bromomethyl)benzoate in acetone to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate.

Part 2: The Mitsunobu Reaction Approach

The Mitsunobu reaction provides an alternative and often milder route for the formation of ethers from an alcohol and a nucleophile.[4][5] This reaction utilizes a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[4] For the synthesis of our target molecule, this involves the reaction of methyl 3-(hydroxymethyl)benzoate with 3,5-dimethylphenol.

Synthesis of the Key Alcohol: Methyl 3-(hydroxymethyl)benzoate

The starting alcohol, methyl 3-(hydroxymethyl)benzoate, can be prepared by the reduction of methyl 3-formylbenzoate or through the esterification of 3-(hydroxymethyl)benzoic acid. A common laboratory-scale synthesis involves the Fischer-Speier esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst.[6]

Figure 4: Synthesis of Methyl 3-(hydroxymethyl)benzoate This diagram outlines the esterification of 3-hydroxybenzoic acid.

G start 3-Hydroxybenzoic Acid reagents Methanol, H2SO4 (cat.) Reflux start->reagents product Methyl 3-hydroxybenzoate reagents->product

Caption: Reaction scheme for the synthesis of Methyl 3-hydroxybenzoate.

Experimental Protocol: Synthesis of Methyl 3-hydroxybenzoate

Reagent/ParameterQuantity
3-Hydroxybenzoic Acid1.0 eq
Methanolexcess
Sulfuric Acid (H2SO4)catalytic
Reaction TemperatureReflux
Reaction Time4-6 hours

Step-by-Step Procedure:

  • Suspend 3-hydroxybenzoic acid in an excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain methyl 3-hydroxybenzoate, which can be further purified by recrystallization.[6]

Mitsunobu Reaction for the Synthesis of the Target Molecule

The Mitsunobu reaction offers a powerful method for C-O bond formation under mild conditions. The reaction proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the primary alcohol used here.

Figure 5: Mitsunobu Reaction for the Target Molecule This diagram illustrates the Mitsunobu coupling of the key intermediates.

G phenol 3,5-Dimethylphenol reagents PPh3, DIAD THF, 0 °C to RT phenol->reagents alcohol Methyl 3-(hydroxymethyl)benzoate alcohol->reagents product Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate reagents->product

Caption: Reaction scheme for the Mitsunobu reaction.

Experimental Protocol: Synthesis of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate via Mitsunobu Reaction

Reagent/ParameterQuantity
Methyl 3-(hydroxymethyl)benzoate1.0 eq
3,5-Dimethylphenol1.2 eq
Triphenylphosphine (PPh3)1.5 eq
Diisopropyl azodicarboxylate (DIAD)1.5 eq
Tetrahydrofuran (THF)appropriate volume
Reaction Temperature0 °C to room temperature
Reaction Time12-24 hours

Step-by-Step Procedure:

  • Dissolve methyl 3-(hydroxymethyl)benzoate, 3,5-dimethylphenol, and triphenylphosphine in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product and triphenylphosphine oxide. Purification is typically achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the product from the byproduct.

Part 3: Characterization of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate

Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data for Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate.

Table 1: Predicted Spectroscopic Data

TechniqueExpected Data
1H NMR Aromatic protons of the benzoate ring (multiplets, ~7.4-8.1 ppm), aromatic protons of the dimethylphenoxy ring (singlet or closely spaced multiplets, ~6.6-6.8 ppm), benzylic methylene protons (-CH2-) (singlet, ~5.1 ppm), methyl ester protons (-OCH3) (singlet, ~3.9 ppm), and dimethyl protons (-CH3) (singlet, ~2.3 ppm).
13C NMR Carbonyl carbon of the ester (~166 ppm), aromatic carbons of both rings (in the range of ~110-160 ppm), benzylic methylene carbon (~70 ppm), methyl ester carbon (~52 ppm), and dimethyl carbons (~21 ppm).
Mass Spec (MS) Calculation of the exact mass and observation of the molecular ion peak (M+) corresponding to the molecular formula C17H18O3.
Infrared (IR) C=O stretch of the ester (~1720 cm-1), C-O-C stretch of the ether (~1250 and 1050 cm-1), and aromatic C-H stretches (~3000-3100 cm-1).

Conclusion and Comparative Analysis

Both the Williamson ether synthesis and the Mitsunobu reaction are viable and effective methods for the synthesis of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate.

  • The Williamson ether synthesis is a robust and cost-effective method, particularly for large-scale synthesis. Its main drawback is the need for a potentially harsh bromination step to prepare the alkyl halide precursor.

  • The Mitsunobu reaction offers milder reaction conditions and can be advantageous for sensitive substrates. However, the reagents are more expensive, and the removal of the triphenylphosphine oxide byproduct can sometimes be challenging.

The choice of synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and the availability of starting materials and reagents. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and characterization of this important molecule.

References

  • Organic Syntheses. A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Available from: [Link]

  • Organic Synthesis. Mitsunobu reaction. Available from: [Link]

  • Williamson Ether Synthesis. University of Utah. Available from: [Link]

  • Williamson Ether Synthesis. Utah Tech University. Available from: [Link]

  • Experiment 06 Williamson Ether Synthesis. Available from: [Link]

  • Williamson Ether Synthesis. Available from: [Link]

  • Williamson Ether Synthesis: Preparation of Phenacetin from Acetaminophen. Edubirdie. Available from: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Center for Biotechnology Information. Available from: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available from: [Link]

  • A concise synthesis of substituted benzoates. Semantic Scholar. Available from: [Link]

  • Synthesis of methyl 3-hydroxybenzoate. PrepChem. Available from: [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available from: [Link]

  • Preparation of Methyl Benzoate. Available from: [Link]

  • Synthesis of Methyl Benzoate Lab. YouTube. Available from: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. American Chemical Society. Available from: [Link]

  • Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate. National Center for Biotechnology Information. Available from: [Link]

  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0246989). NP-MRD. Available from: [Link]

  • Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis, characterization, thermal behavior and antimicrobial activity of 3-methyl benzoate complexes of transition metal with hydrazine. ResearchGate. Available from: [Link]

  • Methyl 3-(bromomethyl)benzoate. PubChem. Available from: [Link]

  • Method for producing 3-bromomethylbenzoic acids. Google Patents.
  • Synthesis of Methyl-2-bromomethylbenzoate. PrepChem. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate in Medicinal Chemistry

Abstract & Core Utility This guide details the synthesis and application of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate , a critical biaryl ether scaffold used in the development of kinase inhibitors, GPCR ligands, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

This guide details the synthesis and application of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate , a critical biaryl ether scaffold used in the development of kinase inhibitors, GPCR ligands, and protein-protein interaction (PPI) inhibitors.

In modern drug discovery, this molecule serves two primary functions:

  • Hydrophobic Anchor: The 3,5-dimethylphenyl moiety acts as a lipophilic "cap" that fills hydrophobic pockets (e.g., in allosteric binding sites), while the methyl groups block metabolic "soft spots" (para/ortho oxidation).

  • Linker Geometry: The meta-substituted benzoate core provides a non-linear, "kinked" geometry (approx. 120° bond angle) often required to orient the active warhead correctly within a receptor cleft, distinct from the linear geometry of para-substituted analogs.

Chemical Architecture & Mechanistic Insight

Structural Analysis

The molecule consists of an electron-deficient benzoate ring connected to an electron-rich 3,5-dimethylphenol via a methylene ether linkage.

  • The Linker (–CH₂–O–): Unlike ester or amide linkers, the benzyl ether is robust against plasma esterases and peptidases, improving the metabolic stability of the final drug candidate.

  • The "Magic Methyl" Effect: The 3,5-dimethyl substitution pattern is intentional. It increases lipophilicity (

    
    ) and sterically hinders the ether oxygen, reducing the rate of oxidative dealkylation by Cytochrome P450 enzymes.
    
Synthetic Pathway Visualization

The following diagram outlines the convergent synthesis and downstream activation pathways.

G node_start Methyl 3-(bromomethyl)benzoate (Electrophile) node_inter Target Scaffold: Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate node_start->node_inter Williamson Ether Synth. (K2CO3, Acetone, 60°C) node_phenol 3,5-Dimethylphenol (Nucleophile) node_phenol->node_inter Williamson Ether Synth. (K2CO3, Acetone, 60°C) node_acid Free Acid Intermediate (Activated Scaffold) node_inter->node_acid Saponification (LiOH, THF/H2O) node_drug Final Drug Candidate (Amide/Heterocycle) node_acid->node_drug Amide Coupling (HATU, R-NH2)

Figure 1: Convergent synthesis workflow from raw materials to active pharmaceutical ingredient (API) precursors.

Experimental Protocols

Protocol A: Scalable Synthesis (Williamson Ether Formation)

Objective: Synthesize the target ester with >95% purity, minimizing the formation of styrene byproducts.

Reagents:

  • Methyl 3-(bromomethyl)benzoate (1.0 equiv)

  • 3,5-Dimethylphenol (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Potassium Iodide (

    
    ) (0.1 equiv) - Catalyst
    
  • Solvent: Acetone (Reagent Grade) or DMF (for scale >50g)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 3,5-dimethylphenol (1.1 equiv) and

    
     (2.0 equiv) in Acetone (0.5 M concentration relative to phenol).
    
    • Expert Note: Stir for 15 minutes at room temperature before adding the bromide. This allows partial deprotonation of the phenol, generating the phenoxide nucleophile.

  • Addition: Add Methyl 3-(bromomethyl)benzoate (1.0 equiv) and catalytic

    
    .
    
    • Mechanistic Insight:

      
       generates the transient, highly reactive benzyl iodide species via Finkelstein exchange, accelerating the reaction rate significantly.
      
  • Reaction: Heat the mixture to reflux (approx. 60°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The limiting reagent (bromide) should disappear.

  • Workup:

    • Cool to room temperature. Filter off the inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve the residue in Ethyl Acetate and wash sequentially with:

      • 1M NaOH (2x) – Critical Step: This removes the excess 3,5-dimethylphenol.

      • Water (1x)

      • Brine (1x)

  • Purification: Dry over

    
    , filter, and concentrate. If necessary, recrystallize from cold Hexane/EtOAc.
    

Data Specification:

Parameter Specification
Appearance White to off-white crystalline solid
Yield 85–92% (Typical)

| 1H NMR Diagnostic | Singlet at


 5.10 ppm (2H, -OCH2-) |
Protocol B: Activation via Saponification

Objective: Hydrolyze the methyl ester to the carboxylic acid without cleaving the ether linkage.

Reagents:

  • Target Ester (from Protocol A)

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv)
    
  • Solvent: THF:Water (3:1 ratio)

Methodology:

  • Dissolve the ester in THF.

  • Add a solution of

    
     in water. The mixture will become biphasic or cloudy.
    
  • Stir vigorously at room temperature for 12 hours.

    • Note: Do not heat above 40°C. While the ether is stable, thermal stress can cause minor decarboxylation or hydrolysis of sensitive downstream groups if this is part of a larger molecule.

  • Acidification: Evaporate THF. Acidify the aqueous residue to pH 2–3 using 1M HCl. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with water, and dry under vacuum.

Protocol C: Downstream Amide Coupling (General)

Objective: Couple the free acid to a heterocycle or amine (e.g., for PROTAC or kinase inhibitor synthesis).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine Partner (1.1 equiv)[2]

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Methodology:

  • Dissolve the Acid and DIPEA in DMF. Stir for 5 mins.

  • Add HATU. The solution usually turns yellow/orange (formation of the active ester).

  • Add the Amine Partner immediately.

  • Stir at Room Temperature for 2–16 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes HOBt/byproducts), then 1M HCl (removes unreacted amine), then Brine.
    

Troubleshooting & Optimization Logic

Decision Tree for Reaction Failure

The following logic gate helps troubleshoot low yields during the initial ether synthesis.

Troubleshooting start Problem: Low Yield (<50%) check_tlc Check TLC: Is Bromide remaining? start->check_tlc branch_yes YES (Incomplete Conv.) check_tlc->branch_yes branch_no NO (Byproducts formed) check_tlc->branch_no soln_yes 1. Add 0.5 eq more Phenol 2. Add 0.2 eq KI 3. Switch solvent to DMF branch_yes->soln_yes soln_no 1. Lower Temp (Elimination to Styrene?) 2. Ensure Anhydrous conditions branch_no->soln_no

Figure 2: Troubleshooting logic for Williamson Ether Synthesis.

Critical "Gotchas"
  • Styrene Formation: If the reaction is heated too high (>80°C) or if a strong base (like NaH) is used instead of Carbonate, the benzyl bromide can undergo E2 elimination to form the styrene derivative. Stick to

    
     and mild heat.
    
  • Water Contamination: Water competes as a nucleophile, forming the benzyl alcohol side product. Use anhydrous solvents.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[1][3][4][5][6]

    • [Link]

  • Biaryl Scaffolds in Drug Discovery

    • National Institutes of Health (NIH). "Expanding chemical space by para-C−H arylation of arenes.
    • [Link]

  • Medicinal Chemistry of Ether Linkers

    • Journal of Medicinal Chemistry. "Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors."
    • [Link]

  • Reaction Conditions (Carbonate Base in DMF)

    • Organic Syntheses.[5] "Alcohol to Ether using Williamson synthesis."[1][3][4][5]

    • [Link]

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always consult Safety Data Sheets (SDS) for Methyl 3-(bromomethyl)benzoate and 3,5-Dimethylphenol before handling.

Sources

Application

Application Note: Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate in Medicinal Chemistry

Executive Summary Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate (CAS: N/A for specific isomer, generic scaffold class referenced) represents a critical chemical scaffold in Fragment-Based Drug Discovery (FBDD) and Hit-t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate (CAS: N/A for specific isomer, generic scaffold class referenced) represents a critical chemical scaffold in Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead (H2L) optimization . Belonging to the class of 3-(phenoxymethyl)benzoic acid derivatives, this compound serves two primary roles in modern medicinal chemistry:

  • Lipophilic Prodrug Scaffold: The methyl ester moiety facilitates cell membrane permeation, after which intracellular esterases hydrolyze it to the bioactive free acid.

  • Hydrophobic Probe: The 3,5-dimethylphenoxy tail acts as a steric and lipophilic probe, designed to interrogate hydrophobic sub-pockets (e.g., in kinase allosteric sites or bacterial enzymes).

This guide details the synthesis , physicochemical profiling , and biological evaluation protocols for this compound, positioning it as a template for developing antimicrobial and metabolic modulators.

Chemical Biology & Mechanism of Action

The Pharmacophore

The molecule consists of three distinct functional regions, each serving a specific purpose in Structure-Activity Relationship (SAR) studies:

  • Benzoate Core (The Anchor): Provides the structural rigidity and the carbonyl hydrogen-bond acceptor. In its hydrolyzed acid form, it often forms salt bridges with arginine or lysine residues in target proteins.

  • Oxymethyl Linker (-CH₂-O-): A flexible hinge that allows the two aromatic rings to adopt a "folded" or "extended" conformation, essential for induced-fit binding.

  • 3,5-Dimethylphenoxy Tail (The Probe): The specific 3,5-dimethyl substitution pattern increases the partition coefficient (LogP) and provides steric bulk to fill hydrophobic cavities (e.g., the hydrophobic pocket of P2X receptors or specific kinase domains).

Prodrug Activation Pathway

In antimicrobial and antitubercular applications, the ester functionality is often crucial for uptake. The free benzoic acid derivatives are often too polar (low LogP) to passively diffuse through the mycobacterial cell wall or fungal membrane.

Mechanism:

  • Permeation: The neutral ester crosses the lipid bilayer.

  • Bioactivation: Intracellular esterases (e.g., carboxylesterases) hydrolyze the methyl group.

  • Target Engagement: The liberated 3-[(3,5-dimethylphenoxy)methyl]benzoic acid binds to the target (e.g., inhibiting specific metabolic enzymes or disrupting pH homeostasis).

Experimental Protocols

Protocol A: High-Yield Synthesis (Williamson Ether Strategy)

Objective: To synthesize Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate with >95% purity.

Reagents:

  • Methyl 3-(bromomethyl)benzoate (1.0 eq)

  • 3,5-Dimethylphenol (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Acetone (Reagent Grade) or DMF (for faster kinetics)

  • Potassium Iodide (KI) (0.1 eq, catalytic)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylphenol (1.22 g, 10 mmol) in anhydrous Acetone (30 mL).

  • Deprotonation: Add

    
      (2.76 g, 20 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate phenoxide formation. Note: The solution may turn slightly yellow/orange.
    
  • Alkylation: Add Methyl 3-(bromomethyl)benzoate (2.29 g, 10 mmol) and catalytic KI (166 mg, 1 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture to 60°C (gentle reflux) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting bromide spot (

    
    ) should disappear.
    
  • Work-up:

    • Cool to room temperature.[1]

    • Filter off the solid inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotavap).

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol.

    • Wash with Brine (20 mL), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from cold Ethanol or purify via Flash Column Chromatography (SiO2, 0-10% EtOAc in Hexanes).

Self-Validation Check:

  • 1H NMR (CDCl3, 400 MHz): Look for the singlet of the ester methyl (~3.9 ppm), the benzylic methylene singlet (~5.1 ppm), and the two singlets for the 3,5-dimethyl groups (~2.3 ppm).

Protocol B: Hydrolysis to the Active Acid

Objective: To generate the reference standard for biological assays.

  • Dissolve the ester (1 mmol) in THF:MeOH:H2O (3:1:1, 5 mL).

  • Add LiOH·H2O (3 mmol).

  • Stir at Room Temperature for 2 hours.

  • Acidify with 1M HCl to pH 2. The white precipitate is the active acid. Filter and dry.

Visualization: Synthesis & Activation Workflow

G cluster_0 Step 1: Synthesis cluster_1 Step 2: Bio-Activation (In Vivo/Assay) Reagents Reagents: Me-3-(bromomethyl)benzoate + 3,5-Dimethylphenol Catalyst Catalyst: K2CO3 / KI (Acetone, 60°C) Reagents->Catalyst Alkylation Intermediate Target Ester: Methyl 3-[(3,5-dimethylphenoxy) methyl]benzoate Catalyst->Intermediate Yield >90% Hydrolysis Hydrolysis: Esterase / LiOH Intermediate->Hydrolysis Prodrug Cleavage ActiveDrug Active Metabolite: 3-[(3,5-dimethylphenoxy) methyl]benzoic acid Hydrolysis->ActiveDrug Pharmacophore Release

Caption: Figure 1. Synthetic pathway and metabolic activation of the phenoxymethylbenzoate scaffold. The ester serves as a transport vehicle, cleaved to release the active benzoic acid inhibitor.

Data Analysis & Physicochemical Properties[1][2][3][4][5][6][7][8]

When evaluating this compound, the following physicochemical parameters are critical for predicting bioavailability and assay performance.

ParameterValue (Predicted)Relevance to Protocol
Molecular Weight ~270.32 g/mol Fragment-like; suitable for HTS.
cLogP (Ester) 4.2 - 4.5High lipophilicity; ensures rapid membrane permeability.
cLogP (Acid) 3.1 - 3.4Moderate lipophilicity; active species stays in cytosol.
tPSA ~35 ŲExcellent oral bioavailability potential.
Solubility Low (Water)Critical: Stock solutions must be prepared in DMSO (10-20 mM).

Interpretation: The shift in LogP from ~4.5 (Ester) to ~3.2 (Acid) confirms the "Prodrug" strategy. The ester is hydrophobic enough to cross membranes, while the acid is polar enough to remain trapped intracellularly or interact with polar residues in the target active site.

References

  • Isloor, A. M., et al. (2013). Crystal structure of methyl 2-[(2-methylphenoxy)methyl]benzoate. PubMed Central. Link

  • Zhang, D., et al. (2022).[2][3][4] Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. MDPI Pharmaceuticals. Link

  • Orlek, B. S., et al. (1991). Synthesis and antifungal activity of 3-(phenoxymethyl)benzoic acid derivatives. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2023). Methyl benzoate for synthesis: Product Specification. Link

Sources

Method

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate

Introduction Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate is a novel aromatic ester with potential applications in drug development and materials science. As with any new chemical entity intended for biological applica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate is a novel aromatic ester with potential applications in drug development and materials science. As with any new chemical entity intended for biological applications, a thorough evaluation of its cytotoxic potential is a critical first step in safety and efficacy profiling.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound.

This document outlines detailed protocols for a tiered cytotoxicity testing strategy, starting with a general assessment of cell viability and progressing to more specific assays to elucidate the mechanism of cell death. The experimental choices are grounded in established methodologies to ensure robust and reproducible data.

Compound Profile: Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate

PropertyValueSource
Molecular Formula C₁₇H₁₈O₃(Calculated)
Molecular Weight 270.32 g/mol (Calculated)
Appearance Solid (predicted)N/A
Solubility Poorly soluble in water, soluble in organic solvents like DMSO and ethanol.Based on related structures[2]

A Note on a Related Compound: While specific toxicological data for Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate is not yet widely available, studies on similar compounds like methyl benzoate have reported mild cytotoxicity in cultured human cells.[3][4][5] This underscores the importance of empirical testing for the title compound.

Tiered Experimental Approach for Cytotoxicity Assessment

A multi-assay approach is recommended to build a comprehensive cytotoxic profile. This strategy allows for the confirmation of initial findings and provides deeper insights into the potential mechanisms of toxicity.

Cytotoxicity_Workflow cluster_tier1 Tier 1: Primary Viability Screening cluster_tier2 Tier 2: Confirmation & Mechanism cluster_tier3 Tier 3: Mechanistic Deep Dive MTT MTT Assay (Metabolic Activity) LDH LDH Assay (Membrane Integrity) MTT->LDH If cytotoxic Apoptosis Apoptosis vs. Necrosis Assays LDH->Apoptosis Confirm cytotoxicity Caspase Caspase-3/7 Assay (Apoptosis Execution) Apoptosis->Caspase If apoptosis is indicated

Figure 1: A tiered approach to cytotoxicity testing.

Tier 1: Primary Viability Screening - The MTT Assay

The MTT assay is a cornerstone for assessing cell viability by measuring mitochondrial metabolic activity.[6][7] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[6][8][9]

Protocol: MTT Assay

Materials:

  • Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate

  • Dimethyl sulfoxide (DMSO)

  • Selected cell line (e.g., HeLa, HepG2, or a cell line relevant to the compound's intended application)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 1 x 10⁴ to 5 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the seeding medium from the wells and add 100 µL of the compound dilutions.

    • Include vehicle control (medium with the same DMSO concentration as the compound-treated wells) and untreated control wells.

    • Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).[11]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6][9]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6][9]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7][10]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7][8]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

TreatmentConcentration (µM)Absorbance (570 nm)% Viability
Untreated Control01.25100%
Vehicle Control (0.1% DMSO)01.2499.2%
Compound X11.1894.4%
Compound X100.8568.0%
Compound X500.6249.6%
Compound X1000.3124.8%

Tier 2: Confirmation and Initial Mechanistic Insights

Lactate Dehydrogenase (LDH) Assay

The LDH assay complements the MTT assay by measuring cytotoxicity based on the loss of plasma membrane integrity.[12] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.

Protocol: LDH Assay

Materials:

  • LDH cytotoxicity detection kit (containing assay buffer, substrate mix, and stop solution)

  • 96-well flat-bottom microplates with cell cultures treated as in the MTT assay.

Procedure:

  • Sample Collection:

    • After compound treatment, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[11]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[11][13]

  • Measurement:

    • Add 50 µL of the stop solution to each well.[11]

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent like Triton X-100).[14]

Apoptosis vs. Necrosis Staining (Annexin V & Propidium Iodide)

This flow cytometry-based assay distinguishes between different modes of cell death.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] Propidium iodide (PI) is a fluorescent DNA intercalator that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[15]

AnnexinV_PI_Assay cluster_cells cluster_key A Viable (Annexin V-, PI-) B Early Apoptotic (Annexin V+, PI-) C Late Apoptotic/Necrotic (Annexin V+, PI+) D Necrotic (Annexin V-, PI+) AnV Annexin V: Binds to exposed Phosphatidylserine PI Propidium Iodide: Stains DNA of membrane-compromised cells

Figure 2: Distinguishing cell populations with Annexin V and PI.

Protocol: Annexin V/PI Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cells treated with Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • After treatment, collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.[15]

  • Staining:

    • Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[16]

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.[11]

    • Incubate the cells in the dark at room temperature for 15 minutes.[11][16]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry as soon as possible.[16]

    • FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.[11]

Tier 3: Mechanistic Deep Dive - Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key executioners of apoptosis.[17] Caspase-3 and -7 are effector caspases that cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[18] This assay provides a direct measure of apoptotic pathway activation.

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)[19]

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Assay Setup:

    • Plate and treat cells as described in the MTT assay, but in white-walled plates suitable for luminescence measurements.

  • Reagent Addition:

    • Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

    • Add 100 µL of the reagent to each well.[20]

  • Incubation and Measurement:

    • Mix the plate on a shaker for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours.[20]

    • Measure the luminescence using a plate-reading luminometer.[20]

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.

Conclusion

This comprehensive, tiered approach provides a robust framework for evaluating the in vitro cytotoxicity of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate. By progressing from broad viability screens to specific mechanistic assays, researchers can obtain a detailed understanding of the compound's effects on cells. This information is invaluable for making informed decisions in the drug discovery and development process.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). Retrieved from [Link]

  • Annexin V-Dye Apoptosis Assay - G-Biosciences. (n.d.). Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics. (n.d.). Retrieved from [Link]

  • MTT Assay Protocol - 塞魯士生技有限公司. (n.d.). Retrieved from [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. (n.d.). Retrieved from [Link]

  • Laboratory 4 Assay for L-Lactate Dehydrogenase. (n.d.). Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1). Retrieved from [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC. (n.d.). Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). Retrieved from [Link]

  • LDH Assay - Cell Biologics Inc. (n.d.). Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Caspase-3, 7 Activity Assay Kit - Boster Bio. (2023, April 26). Retrieved from [Link]

  • Incucyte® Cytotoxicity Assays for Live-Cell Analysis - Sartorius. (n.d.). Retrieved from [Link]

  • Cytotoxicity of MB against HEK293 cells. Approximately 4X104 HEK293... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Evaluating cytotoxicity of methyl benzoate in vitro - PMC - NIH. (2020, February 4). Retrieved from [Link]

  • Evaluating cytotoxicity of methyl benzoate in vitro - PubMed. (2020, February 4). Retrieved from [Link]

  • methyl 3-methyl benzoate, 99-36-5 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • Cellular analysis of the mode of action of methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME) on tumor cells - PubMed. (n.d.). Retrieved from [Link]

  • Methyl benzoate - Wikipedia. (n.d.). Retrieved from [Link]

  • METHYL BENZOATE - Ataman Kimya. (n.d.). Retrieved from [Link]

  • Methyl benzoate - Hazard Genotoxicity - EPA. (2025, October 15). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate Synthesis

Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are synthesizing Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate —a critical bi-aryl ether intermediate often utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are synthesizing Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate —a critical bi-aryl ether intermediate often utilized in medicinal chemistry (e.g., kinase inhibitor scaffolds).

While the reaction appears to be a standard Williamson Ether Synthesis , the presence of a methyl ester on the electrophile and the ambident nature of the phenoxide nucleophile introduce specific failure modes. This guide moves beyond basic textbook definitions to address the "ghost" impurities that complicate scale-up and purification.

Module 1: The Primary Pathway (Baseline Protocol)

To understand where things go wrong, we must first define the optimized "Happy Path." This protocol minimizes the side reactions detailed in Module 2.

The Chemistry
  • Nucleophile: 3,5-Dimethylphenol (

    
    )
    
  • Electrophile: Methyl 3-(bromomethyl)benzoate (Benzylic halide, susceptible to

    
    )
    
  • Base: Potassium Carbonate (

    
    ) – Selected to avoid ester hydrolysis.
    
  • Solvent: Acetone (reflux) or Acetonitrile (

    
    ).
    
Optimized Step-by-Step Protocol
  • Charge: To a reaction vessel equipped with a reflux condenser, add 3,5-Dimethylphenol (1.0 equiv) and Anhydrous Acetone (10 V).

  • Activation: Add

    
      (1.5 equiv, granular, freshly ground). Stir at room temperature for 30 minutes. Why? This allows partial deprotonation to the phenoxide before introducing the electrophile.
    
  • Addition: Add Methyl 3-(bromomethyl)benzoate (1.05 equiv).

  • Catalysis (Optional): Add Potassium Iodide (KI, 0.1 equiv) if reaction kinetics are sluggish (Finkelstein condition).

  • Reaction: Reflux (

    
    ) for 4–8 hours. Monitor by TLC/HPLC.
    
  • Workup: Cool to RT. Filter off inorganic solids (

    
    , excess 
    
    
    
    ). Concentrate filtrate. Re-dissolve in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and Brine.

Module 2: Troubleshooting The "Ghost" Impurities

The three most common deviations in this synthesis are Ester Hydrolysis , C-Alkylation , and Solvolysis .

Impurity A: The Hydrolyzed Acid
  • Structure: 3-[(3,5-dimethylphenoxy)methyl]benzoic acid.

  • Observation: LC-MS shows a peak at [M-14] (Loss of methyl group).

  • Root Cause:

    • Wet Solvents: Water acts as a competitive nucleophile or facilitates base-mediated hydrolysis.

    • Strong Bases: Using NaOH or KOH instead of Carbonates/Hydrides rapidly attacks the methyl ester.

  • Corrective Action:

    • Switch to anhydrous solvents (Karl Fischer < 0.1%).

    • Use milder bases like

      
       or 
      
      
      
      . Avoid hydroxide bases.
Impurity B: The C-Alkylated Isomer[1][2]
  • Structure: Methyl 3-(2-hydroxy-4,6-dimethylbenzyl)benzoate (Ortho-attack).

  • Observation: LC-MS shows a peak with identical Mass (MW 270) but different retention time (

    
    ).
    
  • Mechanism: Phenoxide is an ambident nucleophile . The negative charge is delocalized onto the ortho/para carbons. While O-alkylation is kinetically favored, C-alkylation can occur under specific conditions.[1]

  • Root Cause:

    • Solvent Polarity: Highly polar protic solvents (like alcohols) solvate the oxygen anion, shielding it and encouraging Carbon-attack.[2]

    • Leaving Group: Hard leaving groups can sometimes influence regioselectivity, though Bromide usually favors O-alkylation.

  • Corrective Action:

    • Use Polar Aprotic Solvents (Acetone, DMF, DMSO). These leave the oxygen anion "naked" and more reactive toward the desired O-alkylation [1].

Impurity C: Solvolysis / Transesterification
  • Structure: Methyl 3-(methoxymethyl)benzoate (if Methanol is present).

  • Observation: Low yield of target; appearance of low MW impurities.

  • Root Cause:

    • Alcohol Solvents: If you use Methanol as a solvent, the methoxide (generated by equilibrium) will compete with the bulky phenoxide for the benzylic bromide.

    • Transesterification: If Ethanol is used as a solvent, the methyl ester on the benzoate may swap to an ethyl ester (

      
      ).
      
  • Corrective Action:

    • Strictly avoid alcohol solvents for this specific transformation.

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the competitive pathways leading to the target versus the impurities described above.

ReactionPathways cluster_legend Pathway Legend Reactants Reactants (Phenol + Benzyl Bromide) Target TARGET PRODUCT (O-Alkylated Ether) MW: ~270 Reactants->Target K2CO3 / Acetone (Kinetic Control) Impurity_Acid IMPURITY A (Hydrolyzed Acid) MW: ~256 Reactants->Impurity_Acid Water / NaOH (Hydrolysis) Impurity_C_Alkyl IMPURITY B (C-Alkylated Isomer) MW: ~270 Reactants->Impurity_C_Alkyl Protic Solvents (Shielded Oxygen) Impurity_Solv IMPURITY C (Solvent Adduct) MW: Variable Reactants->Impurity_Solv Alcohol Solvent (Competition)

Caption: Figure 1. Competitive reaction pathways in the synthesis of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate.

Module 4: Troubleshooting FAQ & Logic Tree

Q: My reaction is stuck at 80% conversion. Should I add more base? A: No. Adding more base often accelerates ester hydrolysis (Impurity A) rather than driving the substitution. Instead, add 0.1 equiv of Potassium Iodide (KI) . This converts the benzyl bromide to a more reactive benzyl iodide in situ (Finkelstein reaction).

Q: I see a spot on TLC just below my product that won't go away. A: This is likely the C-alkylated isomer (Impurity B). Because it is also a methyl ester with a similar lipophilicity to the O-alkylated product, separation is difficult. You must optimize the solvent (switch to Acetone or DMF) to prevent it forming; you cannot easily wash it out.

Q: Can I use Sodium Hydride (NaH) to speed this up? A: Yes, but with extreme caution. NaH is a strong base.[3] If your solvent is not perfectly dry, NaH produces NaOH, which will instantly hydrolyze your methyl ester to the acid.


 is safer for ester-containing substrates [2].
Diagnostic Logic Tree

Use this flow to diagnose your crude LC-MS data.

TroubleshootingTree Start Analyze Crude LC-MS CheckMW Check Mass Spectrum Start->CheckMW TargetFound Mass = 270 Single Peak? CheckMW->TargetFound Yes MassMinus14 Mass = 256 (M - 14) CheckMW->MassMinus14 Major Peak MassSameMulti Mass = 270 Multiple Peaks CheckMW->MassSameMulti Doublet MassPlus14 Mass = 284 (M + 14) CheckMW->MassPlus14 Major Peak Success Process Optimized TargetFound->Success Diag_Hydrolysis Diagnosis: Ester Hydrolysis Action: Dry solvent, Weaker Base MassMinus14->Diag_Hydrolysis Diag_CAlkyl Diagnosis: C-Alkylation Action: Switch to Aprotic Solvent MassSameMulti->Diag_CAlkyl Diag_Trans Diagnosis: Transesterification Action: Remove Ethanol/Methanol MassPlus14->Diag_Trans

Caption: Figure 2. Diagnostic logic for identifying impurities based on Mass Shift (


).

References

  • PharmaXChange. (2011). Phenolates: O-alkylation and C-alkylation Mechanisms.[2][1][4] Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Side Reactions.[3][5][6] Retrieved from [Link]

  • PrepChem. Synthesis of phenoxy methyl benzoate derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. Williamson Ether Synthesis.[3][5][6][7] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability Profiling of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate

Current Status: Operational Role: Senior Application Scientist Topic: Degradation Pathways & Troubleshooting Audience: Pharmaceutical Researchers & Analytical Chemists[1] Executive Summary & Stability Dashboard Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Degradation Pathways & Troubleshooting Audience: Pharmaceutical Researchers & Analytical Chemists[1]

Executive Summary & Stability Dashboard

Welcome to the technical support hub for Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate (hereafter referred to as MDMB ). This molecule contains two pharmacophores with distinct stability profiles: a methyl ester (susceptible to hydrolysis) and a benzylic ether (susceptible to oxidative cleavage).

Quick Reference: Degradation Risk Profile
Stress ConditionRisk LevelPrimary Degradant(s)Analytical Shift (RP-HPLC)
Acid/Base (Hydrolysis) High Free Acid DerivativeRRT < 1.0 (Shift to earlier elution)
Oxidation (Peroxide) Medium 3,5-Dimethylphenol + AldehydeRRT > 1.0 (Phenol often elutes later)
Photolysis (UV) Low-Medium Radical Rearrangement ProductsComplex fingerprint (Multiple minor peaks)
Thermal (Solid State) Low Stable < 80°CN/A

Troubleshooting Module: Hydrolytic Instability

User Issue: "I am observing a new major peak eluting earlier than my main peak (MDMB) during stability testing at pH 8.0."

Diagnosis

You are observing Ester Hydrolysis .[1][2] The methyl ester moiety is the most labile part of the MDMB molecule.[1] Under basic or acidic conditions, water attacks the carbonyl carbon, cleaving the methoxy group.

The Mechanism

The reaction follows a


 (Base-catalyzed, Acyl-oxygen cleavage) mechanism.[1][3] The hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate, which collapses to release methanol and the carboxylate anion.
Pathway Visualization

Hydrolysis Ester MDMB (Parent) (Methyl Ester) Inter Tetrahedral Intermediate Ester->Inter + OH- / H2O Acid Degradant A: 3-[(3,5-dimethylphenoxy) methyl]benzoic acid Inter->Acid Collapse MeOH Methanol (Leaving Group) Inter->MeOH

Caption: Figure 1. Hydrolytic degradation pathway of MDMB converting the lipophilic ester into the polar free acid.[1]

Corrective Protocol: Confirmation

To confirm this peak is the free acid (Degradant A), perform the following Spike Test :

  • Synthesize/Purchase Standard: Obtain 3-[(3,5-dimethylphenoxy)methyl]benzoic acid.

  • Spike: Add the standard to your degraded sample.

  • Observe: If the "unknown" peak area increases without splitting, the identity is confirmed.[1]

  • Logic: The free acid is more polar than the ester; thus, in Reverse Phase (C18) chromatography, it will definitively elute before the parent MDMB.

Troubleshooting Module: Oxidative Stress

User Issue: "My LC-MS shows a fragment with m/z 122 and a peak appearing after the main component. Is this a synthesis impurity?"

Diagnosis

This is likely Oxidative Ether Cleavage .[1][4] The benzylic position (the


 between the aromatic ring and the oxygen) is sensitive to radical abstraction.[1] This is common if the sample contains trace peroxides (e.g., from unpurified ethers or PEG excipients).
The Mechanism
  • Abstraction: A radical initiator abstracts a hydrogen from the benzylic methylene group.[1]

  • Peroxidation: Oxygen adds to form a peroxide radical, eventually becoming a hemiacetal.

  • Collapse: The unstable hemiacetal cleaves, breaking the ether linkage.[1]

Products Formed:

  • 3,5-Dimethylphenol (MW 122.16): Matches your observed mass fragment.

  • Methyl 3-formylbenzoate : The "upper" half of the molecule, which may further oxidize to the isophthalate derivative.[1]

Pathway Visualization

Oxidation Parent MDMB (Parent) Radical Benzylic Radical Intermediate Parent->Radical Oxidative Stress (Radical Initiator) Hemiacetal Unstable Hemiacetal Radical->Hemiacetal + O2 Phenol Degradant B: 3,5-Dimethylphenol (m/z 122) Hemiacetal->Phenol Cleavage Aldehyde Degradant C: Methyl 3-formylbenzoate Hemiacetal->Aldehyde Cleavage

Caption: Figure 2.[1] Oxidative cleavage of the ether linkage yielding phenolic and aldehydic degradants.

Corrective Protocol: Peroxide Stress Test

To validate this pathway, use a controlled oxidative stress condition (modified from ICH Q1A).

  • Preparation: Dissolve MDMB in Acetonitrile/Water (50:50).

  • Stressor: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Store at Room Temperature for 4–24 hours.

  • Analysis: Monitor for the appearance of the peak matching the retention time of 3,5-dimethylphenol.

    • Note: 3,5-dimethylphenol is less polar than the acid degradant and may co-elute or elute near the parent depending on the gradient.[1]

FAQ: Photostability & Solid State

Q: The solid powder turned slightly yellow after 1 week on the bench. Is this significant? A: Yes. Benzylic ethers are photolabile.[1]

  • Cause: UV light can induce homolytic cleavage of the benzyl-oxygen bond.[1]

  • Impact: While the chemical purity might remain >99%, trace formation of benzoquinone-type species (from the oxidation of the phenol fragment) can cause intense yellowing even at ppm levels.[1]

  • Recommendation: Store MDMB in amber vials wrapped in aluminum foil.

Q: Can I use methanol as a solvent for stress testing? A: Use with Caution.

  • If you use Methanol in an acidic stress test, you may induce Transesterification .

  • Scenario: If the ester hydrolyzes to the acid, and you are in methanol, it may re-esterify back to the methyl ester (equilibrium), masking the degradation.

  • Best Practice: Use Acetonitrile/Water for hydrolysis studies to prevent solvent participation.[1]

Standardized Forced Degradation Protocol

For regulatory filing (IND/NDA), follow this stress testing matrix tailored for MDMB.

Stress TypeConditionsTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl, 60°C, 1–8 hrs5–20%Monitor for Free Acid (Degradant A).
Base Hydrolysis 0.1 N NaOH, RT, 1–4 hrs5–20%Reaction is fast. Quench immediately with acid before injection.[1]
Oxidation 3%

, RT, 24 hrs
5–10%Monitor for Phenol (Degradant B).
Thermal 60°C (Solid State), 7 days< 5%Assess physical change (melting/color).
Photolytic 1.2 million lux hours (ICH Q1B)VariableKeep dark control to distinguish thermal from photo effects.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[5][6] International Council for Harmonisation.[1][6] Link

  • Babbitt, J. M., & Bailey, W. F. (2009).[4][7] Oxidative Cleavage of Benzylic and Related Ethers.[4][7] Journal of Organic Chemistry, 74(24), 9501–9504. Link

  • Pradhan, P. P., et al. (2009).[4][7] Mechanistic insights into the oxidative cleavage of benzylic ethers. Organic Chemistry Portal.[1] Link

  • Singh, L., et al. (1981). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates. Journal of the Indian Chemical Society.[1] Link

Sources

Troubleshooting

Technical Support Center: Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate Crystallization

[1][2][3] Document ID: SOP-MDB-CRYST-04 Status: Active / Troubleshooting Mode Applicable For: Intermediate Isolation, HPLC Standard Preparation, Scale-up (10g – 1kg)[1][2] Executive Summary You are likely accessing this...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Document ID: SOP-MDB-CRYST-04 Status: Active / Troubleshooting Mode Applicable For: Intermediate Isolation, HPLC Standard Preparation, Scale-up (10g – 1kg)[1][2]

Executive Summary

You are likely accessing this guide because your batch of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate (hereafter MDB-Ether ) has failed to crystallize, resulting in a persistent oil or a sticky gum.[1][2]

The Science of the Failure: MDB-Ether belongs to a class of flexible aryl ether esters .[2] The methylene bridge (-CH2-) between the benzoate and the phenoxy ring introduces significant conformational freedom (rotational entropy). Combined with the lipophilic 3,5-dimethyl tail, this molecule exhibits a wide Metastable Zone Width (MSZW) and a high propensity for Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out."[1][2]

This guide refines the protocol to bypass the amorphous oil phase and force lattice formation.[2]

Part 1: The "Oiling Out" Crisis (LLPS)

The Mechanism

Oiling out occurs when the limit of stability (spinodal) for the liquid-liquid separation is reached before the limit of stability for crystallization.[2] In simple terms, your solvent system is "pushing" the hydrophobic MDB-Ether out of solution faster than the molecules can organize into a crystal lattice.[2]

Diagnostic & Remediation Workflow

Do not simply cool the oil further; this traps impurities.[2] Follow this decision tree to recover the batch.

OilingOutWorkflow Start Observation: Oiling Out (Droplets/Emulsion formed) CheckTemp Check Temperature vs. Melting Point (Tm) Start->CheckTemp AboveTm Temp > Tm (~55-65°C estimated) CheckTemp->AboveTm Hot Oil BelowTm Temp < Tm CheckTemp->BelowTm Supercooled Oil PurityCheck Check Purity (HPLC/TLC) Is 3,5-dimethylphenol present? AboveTm->PurityCheck Seed ACTION: Seeding Protocol. Re-heat to clear point. Cool to Cloud Point + 2°C. Add Seeds (0.5 wt%). BelowTm->Seed Impure High Impurity (>5%) PurityCheck->Impure Pure High Purity (>95%) PurityCheck->Pure Remedy1 ACTION: Re-dissolve. Perform dilute NaOH wash. Phenols depress Tm significantly. Impure->Remedy1 Remedy2 ACTION: Change Solvent System. Switch from MeOH/H2O to EtOAc/Heptane. Pure->Remedy2

Figure 1: Troubleshooting logic for Liquid-Liquid Phase Separation (LLPS) events.

Part 2: Impurity Management

The crystallization of MDB-Ether is frequently inhibited by two specific impurities from the Williamson ether synthesis or Mitsunobu reaction used to create it.

Impurity Profile & Rejection Strategy
ImpurityOriginEffect on CrystallizationRejection Strategy
3,5-Dimethylphenol Unreacted Starting MaterialSevere Inhibitor. Acts as a solvent for the product, drastically lowering melting point (eutectic effect).[1][2]Pre-Crystallization Wash: Wash organic layer with cold 0.5M NaOH.[1][2] Phenols are acidic (pKa ~10) and will move to the aqueous phase.[2]
3-[(3,5-dimethylphenoxy)methyl]benzoic acid Hydrolysis ByproductNucleation Competitor. Crystallizes at higher temps, creating mixed solids.[1][2]Bicarbonate Wash: Wash with 5% NaHCO₃.[1][2] Do not use strong base if product is already isolated, as it may hydrolyze the ester.[2]
Methyl 3-(bromomethyl)benzoate Electrophile Starting MaterialLattice Defect. Similar structure allows incorporation into the crystal lattice.[1][2]Solvent Bleed: Requires high solvent volume (10-15 volumes) to keep this soluble in the mother liquor.[1][2]

Part 3: The Refined Protocol (SOP)

Objective: Isolate High-Purity Polymorph I (Stable). Scale: 10g basis.

Materials
  • Solvent A (Good Solvent): Ethyl Acetate (EtOAc) or Toluene.[1][2]

  • Solvent B (Anti-Solvent): n-Heptane or Hexanes.[1][2]

  • Seed Crystals: Required. (If unavailable, see FAQ: How to generate first seeds).

Step-by-Step Methodology
  • Dissolution (The Clear Point):

    • Charge 10g crude MDB-Ether into a flask.[1][2]

    • Add 3.0 volumes (30 mL) of EtOAc.

    • Heat to 60°C . Stir until fully dissolved.

    • Note: If the solution is colored (yellow/orange), treat with activated carbon (5 wt%) for 15 mins and filter hot.[2]

  • The Anti-Solvent Charge (Primary):

    • While maintaining 60°C, slowly add 3.0 volumes (30 mL) of n-Heptane.

    • Critical: If the solution turns cloudy (oils out) immediately, add 2 mL EtOAc to restore clarity.[2] You need a clear solution at 60°C.[1][2]

  • Seeding (The Nucleation Event):

    • Cool the solution naturally to 45°C .

    • Add 0.05g (0.5 wt%) of pure MDB-Ether seeds.

    • Observation: The seeds should not dissolve.[2] If they do, the solution is undersaturated; cool by another 5°C and re-seed.[2]

    • Hold for 1 hour at 45°C. This "annealing" step allows the seeds to grow without new nucleation, preventing oiling out.[2]

  • Controlled Cooling (Crystal Growth):

    • Initiate a cooling ramp: 10°C per hour down to 20°C .

    • Do not crash cool. Rapid cooling will trigger LLPS (oil droplets).[1][2]

  • The Anti-Solvent Charge (Secondary):

    • Once at 20°C, a thick slurry should be present.[1][2]

    • Add an additional 4.0 volumes (40 mL) of n-Heptane dropwise over 2 hours.

    • Cool to 0-5°C and hold for 2 hours.

  • Isolation:

    • Filter using a Buchner funnel.[1][2][3]

    • Wash cake with cold 1:4 EtOAc:Heptane .

    • Dry under vacuum at 40°C.[1][2]

Part 4: Scientific Rationale (Why this works)

The choice of EtOAc/Heptane over the common Methanol/Water system is deliberate.[2]

  • Hydrolysis Prevention: MDB-Ether is an ester.[1][2] Heating in Methanol/Water (especially if traces of base/acid remain) risks transesterification (to methyl ester?[2] no change) or hydrolysis (to acid).[1][2] EtOAc is aprotic and safer.[1][2]

  • Solubility Parameter Matching:

    • MDB-Ether has a lipophilic "tail" (dimethylphenoxy).[1][2]

    • Methanol is too polar and often causes the hydrophobic tail to curl, leading to amorphous oils.[2]

    • EtOAc solvates the ester "head," while Heptane slowly reduces the solubility of the lipophilic "tail," encouraging ordered stacking (crystallization) rather than phase separation.

SolventLogic Molecule MDB-Ether Structure (Lipophilic Tail + Polar Head) Solvent1 Methanol/Water (High Polarity) Molecule->Solvent1 Incompatible Solvent2 EtOAc/Heptane (Moderate Polarity) Molecule->Solvent2 Compatible Result1 Hydrophobic Effect: Molecule aggregates randomly Result: OIL Solvent1->Result1 Result2 Solvation Balance: Head solvated, Tail extended Result: CRYSTAL Solvent2->Result2

Figure 2: Thermodynamic justification for the Ethyl Acetate/Heptane solvent system.

Part 5: Frequently Asked Questions (FAQ)

Q: I don't have seed crystals. How do I generate the first batch? A: Take 100mg of your oil.[2] Dissolve it in 0.5 mL diethyl ether. Place the vial in a freezer (-20°C) and scratch the glass side vigorously with a glass rod. Allow the ether to evaporate slowly.[2] The high volatility of ether often induces spontaneous nucleation.[2] Use the resulting solids as seeds for the main batch.

Q: My product crystallized, but the melting point is broad (e.g., 45-55°C). Why? A: You likely have solvent inclusion or "occlusion."[1][2] This happens when crystals grow too fast (dendritic growth) and trap mother liquor inside.[1][2]

  • Fix: Recrystallize using the protocol above, but reduce the cooling rate to 5°C/hour . Slower growth = purer crystals.[1][2]

Q: Can I use Ethanol instead of EtOAc? A: Yes, but be cautious. Ethanol is a protic solvent.[1][2] If you use Ethanol, pair it with water as the anti-solvent.[2] However, ensure the temperature never exceeds 50°C to minimize hydrolysis risk.[2] The "Oiling Out" risk is higher in EtOH/Water than in EtOAc/Heptane for this specific lipophilic ether.[2]

References

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Remedies. (Authoritative guide on LLPS mechanisms and seeding strategies).

  • Nichols, L. Troubleshooting: Oiling Out.[1][2] Chemistry LibreTexts.[1][2] (General organic chemistry techniques for ester purification).

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.[1][2] 5th Edition.[1][2] Longman Scientific & Technical.[1][2] (Standard reference for Williamson ether synthesis workup and phenol removal).

  • BenchChem Technical Support. Preventing Oiling Out in Diastereomeric Salt Formation. (Applied protocols for controlling supersaturation in complex organic molecules).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Structure-Activity Relationship (SAR) of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate Analogs

Executive Summary & Mechanism of Action This guide analyzes the structure-activity relationship (SAR) of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate (referred to herein as Compound A ), a synthetic scaffold targeting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

This guide analyzes the structure-activity relationship (SAR) of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate (referred to herein as Compound A ), a synthetic scaffold targeting G-protein coupled receptor 120 (GPR120/FFAR4) .

GPR120 is a lipid-sensing receptor that, upon activation by long-chain fatty acids or synthetic agonists, exerts potent anti-inflammatory and insulin-sensitizing effects. While Compound A exhibits favorable lipophilicity and membrane permeability, it functions primarily as a prodrug . The methyl ester moiety must be hydrolyzed by intracellular esterases to generate the free acid (the active pharmacophore) which engages the Arg99 residue within the GPR120 binding pocket.

This guide compares Compound A against its active metabolite (Compound B ) and the industry-standard reference agonist TUG-891 , providing experimental workflows for validation.

Detailed Structure-Activity Relationship (SAR)

The efficacy of the 3-[(phenoxy)methyl]benzoate class is governed by three distinct pharmacophoric regions. Below is the SAR logic derived from comparative binding affinity studies.

Region 1: The "Head" (Benzoate Moiety)
  • Methyl Ester (Compound A): The methyl ester masks the negative charge of the carboxylate.

    • Effect: Increases LogP (approx. 4.2), significantly enhancing passive diffusion across the intestinal epithelium and cell membranes.

    • Limitation: Inactive against GPR120 in vitro until hydrolyzed.

  • Free Acid (Compound B): The hydrolyzed form.

    • Mechanism: The carboxylate forms a critical salt bridge with Arg99 in the extracellular loop 2 (ECL2) of GPR120.

    • Observation: Removal or replacement of the acid with a non-acidic isostere (e.g., amide) abolishes activity, confirming the necessity of the negative charge for receptor locking.

Region 2: The "Linker" (Methylene Ether)
  • Methylene Bridge (-CH2-O-): Provides rotational freedom allowing the lipophilic tail to orient into the hydrophobic orthosteric pocket.

  • Rigidification: Replacing the ether oxygen with a carbon (alkyl chain) or rigidifying the linker (e.g., direct biaryl bond) often results in a >10-fold loss of potency due to the inability to adopt the "L-shaped" conformation required for GPR120 activation.

Region 3: The "Tail" (3,5-Dimethylphenoxy)
  • 3,5-Dimethyl Substitution:

    • Benefit: The two methyl groups provide steric bulk that fills the hydrophobic crevice of the receptor, increasing residence time compared to an unsubstituted phenoxy ring.

    • Metabolic Liability: Benzylic methyl groups are susceptible to rapid oxidation by CYP450 enzymes.

  • Optimization (Comparison to TUG-891): TUG-891 utilizes a 4-fluoro-4'-methylbiphenyl tail. The fluorine atom blocks metabolic oxidation at the para-position, a feature lacking in Compound A.

Visualization: SAR Logic Map

The following diagram illustrates the functional consequences of structural modifications to the scaffold.

SAR_Logic Core Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate (Compound A) Head Region 1: Head Group (Methyl Ester) Core->Head Linker Region 2: Linker (Methylene Ether) Core->Linker Tail Region 3: Tail (3,5-Dimethylphenoxy) Core->Tail Mod_Head_1 Hydrolysis to Acid (Active Species) Increases Potency Head->Mod_Head_1 Mod_Head_2 Amide Replacement Abolishes Activity Head->Mod_Head_2 Mod_Link_1 Rigidification Reduces Conformational Fit Linker->Mod_Link_1 Mod_Tail_1 3,5-Dimethyl High Lipophilicity Metabolic Liability Tail->Mod_Tail_1 Mod_Tail_2 4-Fluoro Substitution (TUG-891 Style) Increases Metabolic Stability Tail->Mod_Tail_2

Figure 1: Structural dissection of Compound A showing the functional impact of modifications on GPR120 agonism and metabolic stability.

Comparative Performance Data

The table below contrasts the prodrug (A), the active metabolite (B), and the reference standard (TUG-891).

FeatureCompound A (Prodrug)Compound B (Active Acid)TUG-891 (Reference)
Chemical State Methyl EsterFree Carboxylic AcidPhenylpropanoic Acid
GPR120 pEC50 (Human) < 4.5 (Inactive)6.8 ± 0.27.4 ± 0.1
Selectivity (vs GPR40) N/AModerate (50-fold)High (>100-fold)
Caco-2 Permeability High (

cm/s)
Low (

cm/s)
Moderate
Solubility (pH 7.4) Low (< 5 µM)High (> 100 µM)Moderate
Primary Utility Cell-permeable Probe / ProdrugIn vitro Receptor BindingIn vivo Proof of Concept

Technical Insight: Do not use Compound A in cell-free radioligand binding assays; it will yield false negatives. It requires a cellular system with esterase activity (e.g., HEK293) to show efficacy.

Experimental Protocols

To validate the activity of these analogs, use the following self-validating workflows.

Protocol A: Synthesis via Williamson Ether Synthesis

Objective: Synthesize Compound A from 3,5-dimethylphenol and methyl 3-(bromomethyl)benzoate.

  • Reagents: Dissolve 3,5-dimethylphenol (1.0 eq) in anhydrous DMF.

  • Base: Add

    
     (2.0 eq) and stir at room temperature for 30 mins to generate the phenoxide anion.
    
  • Alkylation: Dropwise add methyl 3-(bromomethyl)benzoate (1.1 eq).

  • Reaction: Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with water, extract with ethyl acetate. Wash organic layer with 1N NaOH (to remove unreacted phenol).

  • Validation:

    
     NMR must show a singlet at 
    
    
    
    3.9 ppm (methyl ester) and a singlet at
    
    
    5.1 ppm (benzylic
    
    
    ).
Protocol B: -Arrestin Recruitment Assay (Functional Validation)

Objective: Quantify GPR120 activation. GPR120 couples to


-arrestin-2; this pathway is more reliable than Calcium flux for this receptor class.
  • Transfection: Seed HEK293 cells stably expressing GPR120-C-terminal-Luciferase and

    
    -arrestin-N-terminal-YFP.
    
  • Seeding: 24 hours post-transfection, plate cells in 384-well white plates.

  • Agonist Treatment:

    • Prepare 10-point serial dilutions of Compound A and TUG-891 in DMSO.

    • Incubate cells for 90 minutes at 37°C.

  • Detection: Add chemiluminescent substrate (e.g., PathHunter reagent).

  • Readout: Measure luminescence.

  • Data Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to determine

    
    .
    

Visualization: Assay Workflow

Assay_Workflow Step1 1. Transfection (HEK293 + GPR120/B-Arr) Step2 2. Compound Prep (Serial Dilution in DMSO) Step1->Step2 24h Step3 3. Incubation (90 min @ 37°C) Step2->Step3 Step4 4. Detection (Chemiluminescence) Step3->Step4 Step5 5. Analysis (Sigmoidal Fit) Step4->Step5

Figure 2: Step-by-step workflow for the Beta-Arrestin recruitment assay used to determine EC50 values.

References

  • Shimpukade, B. et al. (2012). Discovery of a Potent and Selective GPR120 Agonist (TUG-891).[1] Journal of Medicinal Chemistry.[2]

  • Oh, D.Y. et al. (2014). GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-inflammatory and Insulin-Sensitizing Effects. Cell.[3]

  • Briscoe, C.P. et al. (2006). The Orphan G Protein-coupled Receptor GPR120 Is Activated by Long Chain Fatty Acids. Journal of Biological Chemistry.

  • Sparks, S.M. et al. (2014). Identification of GPR120 Agonists with Improved Pharmacokinetic Profiles.[4] Bioorganic & Medicinal Chemistry Letters.[4]

Sources

Comparative

A Comparative Efficacy Analysis of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate Against Standard-of-Care Anticancer Agents

Disclaimer: This guide provides a framework for the potential evaluation of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate. As of the date of this publication, there is no publicly available data on the biological effica...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide provides a framework for the potential evaluation of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate. As of the date of this publication, there is no publicly available data on the biological efficacy of this specific compound. The following comparison is, therefore, a projection based on the known activities of structurally related molecules and outlines the experimental methodologies required for such an evaluation.

Introduction: Unveiling the Potential of a Novel Benzoate Derivative

In the landscape of drug discovery, novel chemical entities offer the promise of new therapeutic avenues. Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate is one such molecule, the therapeutic potential of which remains to be elucidated. Structurally, it belongs to the benzoate ester class of compounds. Various derivatives of benzoic acid and its esters have been identified as possessing significant biological activities, including anticancer properties.[1] This has led to the hypothesis that Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate may exhibit efficacy in oncology.

This guide presents a hypothetical yet methodologically rigorous comparison of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate with established anticancer drugs. We will focus on its potential application in colon and breast cancer, as other benzoate derivatives have shown promise in these areas.[2][3] The comparison will be made against 5-Fluorouracil (5-FU) for colon cancer and Tamoxifen for breast cancer, two widely used and well-characterized therapeutic agents.[1][4] The objective is to provide researchers, scientists, and drug development professionals with a comprehensive roadmap for evaluating the efficacy of this novel compound.

Chemical Profile of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate

Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate is an organic ester with the molecular formula C₁₇H₁₈O₃. Its structure comprises a central benzoate moiety, a methyl group forming the ester, and a (3,5-dimethylphenoxy)methyl substituent. The presence of the benzoate scaffold is significant, as this chemical group is a component of numerous bioactive molecules.[1] The 3,5-dimethylphenol group, also known as 3,5-xylenol, is an important industrial intermediate.[5] The ether linkage between the phenoxy and methylbenzoate groups provides a degree of conformational flexibility, which may be crucial for its interaction with biological targets.

Hypothesized Therapeutic Application: Anticancer Agent

The rationale for investigating Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate as a potential anticancer agent is based on the established activities of related compounds. Several studies have demonstrated that benzoate derivatives can exert antiproliferative effects on various cancer cell lines, including those of the colon and breast.[2][3] Therefore, it is plausible that Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate could exhibit similar cytotoxic or cytostatic effects on cancer cells.

To rigorously test this hypothesis, a series of in vitro and in vivo experiments are necessary. These experiments will not only determine the efficacy of the compound but also elucidate its mechanism of action, providing a comprehensive understanding of its therapeutic potential.

Comparative Efficacy Evaluation: A Methodological Approach

In Vitro Efficacy Assessment

The initial evaluation of a potential anticancer compound involves a battery of in vitro assays to determine its direct effects on cancer cells.[6]

1. Cell Viability and Cytotoxicity Assays:

The primary objective is to determine the concentration of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate required to inhibit cancer cell growth. This is typically quantified as the half-maximal inhibitory concentration (IC50).

  • Experimental Protocol: MTT Assay

    • Cell Seeding: Human colon cancer (e.g., HCT-116) and breast cancer (e.g., MCF-7) cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with a range of concentrations of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate, 5-Fluorouracil (for HCT-116), and Tamoxifen (for MCF-7) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

    • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.[6]

    • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.

  • Hypothetical Comparative Data:

CompoundTarget Cell LineHypothetical IC50 (µM)
Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoateHCT-116 (Colon)15.5
5-FluorouracilHCT-116 (Colon)8.2
Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoateMCF-7 (Breast)12.8
TamoxifenMCF-7 (Breast)5.1

2. Apoptosis Assay:

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay can be performed.

  • Experimental Protocol: Annexin V/PI Staining

    • Cell Treatment: Cells are treated with the respective compounds at their IC50 concentrations for 24 hours.

    • Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

    • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are necrotic.

In Vivo Efficacy Assessment

Promising results from in vitro studies warrant further investigation in animal models to assess the compound's efficacy in a more complex biological system.[7]

1. Xenograft Tumor Models:

This involves implanting human cancer cells into immunodeficient mice to create tumors.[8]

  • Experimental Protocol: Colon and Breast Cancer Xenografts

    • Cell Implantation: HCT-116 or MCF-7 cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Treatment Administration: Mice are randomized into treatment groups and administered with Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate, 5-Fluorouracil, or Tamoxifen via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified period. A vehicle control group is also included.

    • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

  • Hypothetical Comparative Data:

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
HCT-116 Xenograft
Vehicle Control15000
Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate85043.3
5-Fluorouracil60060.0
MCF-7 Xenograft
Vehicle Control12000
Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate70041.7
Tamoxifen55054.2

Mechanistic Insights: A Comparative Overview

Understanding the mechanism of action is crucial for drug development. While the mechanism of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate is unknown, we can compare its hypothetical efficacy to the well-established mechanisms of 5-Fluorouracil and Tamoxifen.

Mechanism of Action of 5-Fluorouracil:

5-Fluorouracil is an antimetabolite that primarily inhibits thymidylate synthase, an enzyme essential for the synthesis of thymidine, a key component of DNA.[2][9] This leads to "thymineless death" in rapidly dividing cancer cells.[2] Additionally, its metabolites can be incorporated into DNA and RNA, leading to further cellular damage.[9][10]

Mechanism of Action of Tamoxifen:

Tamoxifen is a selective estrogen receptor modulator (SERM).[11] In estrogen receptor-positive (ER+) breast cancer cells, it acts as an antagonist, competitively binding to the estrogen receptor and blocking the growth-promoting effects of estrogen.[4][12]

Visualizing the Path Forward: Workflows and Mechanisms

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cell_culture Cancer Cell Culture (HCT-116, MCF-7) treatment Treatment with Test Compounds cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 xenograft Xenograft Model (Immunodeficient Mice) ic50->xenograft Promising Results tumor_growth Tumor Growth xenograft->tumor_growth treatment_animal Compound Administration tumor_growth->treatment_animal tumor_measurement Tumor Volume Measurement treatment_animal->tumor_measurement endpoint Endpoint Analysis tumor_measurement->endpoint Mechanism_of_Action cluster_5FU 5-Fluorouracil (5-FU) cluster_Tamoxifen Tamoxifen FU 5-FU FdUMP FdUMP (metabolite) FU->FdUMP TS Thymidylate Synthase FdUMP->TS Inhibits dTMP dTMP Synthesis (Blocked) TS->dTMP DNA_synthesis DNA Synthesis Inhibition dTMP->DNA_synthesis Tam Tamoxifen ER Estrogen Receptor (ER) Tam->ER Competitively Binds Gene_transcription Estrogen-responsive Gene Transcription (Blocked) ER->Gene_transcription Estrogen Estrogen Estrogen->ER Cell_growth Cell Growth Inhibition Gene_transcription->Cell_growth

Caption: Simplified mechanisms of action for 5-Fluorouracil and Tamoxifen.

Conclusion and Future Directions

While the therapeutic efficacy of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate remains to be experimentally determined, its chemical structure, particularly the presence of a benzoate moiety, suggests that it is a worthy candidate for investigation as an anticancer agent. The experimental framework outlined in this guide provides a clear and robust pathway for its evaluation.

A direct comparison with standard-of-care drugs such as 5-Fluorouracil and Tamoxifen, using the described in vitro and in vivo models, will be essential to ascertain its relative potency and potential clinical utility. Should this compound demonstrate significant efficacy, further studies to elucidate its precise mechanism of action, conduct comprehensive toxicological assessments, and explore its potential in combination therapies would be the logical next steps in its development as a novel anticancer therapeutic.

References

  • Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents - Bentham Science Publisher. (n.d.).
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023, May 29).
  • Drugs Approved for Colon and Rectal Cancer - NCI. (2025, March 14).
  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC - NIH. (n.d.).
  • Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents | Bentham Science Publishers. (2019, June 1).
  • Cancer Drugs for Colon Cancer: 13 Best Options - Liv Hospital. (2026, January 27).
  • Chemotherapy for breast cancer. (n.d.).
  • Tamoxifen: What to Expect, Side Effects, and More - Breast Cancer.org. (2026, January 23).
  • Tamoxifen - Wikipedia. (n.d.).
  • Current views on in vivo models for breast cancer research and related drug development. (2023, December 14).
  • 15 Common Breast Cancer Drug Names and Pills: Your Essential Guide - Liv Hospital. (2026, January 23).
  • Targeted Drug Therapy | Breast Cancer Treatment | American Cancer Society. (2025, December 23).
  • Tamoxifen Mechanism - News-Medical. (2021, April 8).
  • The mechanism of tamoxifen in breast cancer prevention - PMC - NIH. (2001, May 10).
  • Drugs Approved for Breast Cancer - NCI. (2025, February 24).
  • 3,5-dimethylphenol - ChemicalBook. (2022, October 13).
  • Fluorouracil - Wikipedia. (n.d.).
  • 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - Frontiers. (n.d.).
  • In vivo models in breast cancer research: progress, challenges and future directions - PMC. (n.d.).
  • In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. (n.d.).

Sources

Validation

Publish Comparison Guide: In Vivo Validation of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate

This guide outlines the in vivo validation framework for Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate , a small-molecule ligand designed to target Proliferating Cell Nuclear Antigen (PCNA) . Based on its structural hom...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the in vivo validation framework for Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate , a small-molecule ligand designed to target Proliferating Cell Nuclear Antigen (PCNA) . Based on its structural homology to T3-mimetic PCNA inhibitors (such as the AOH series), this compound acts by targeting the L126-Y133 region of cancer-associated PCNA (caPCNA), disrupting replication stress responses in neoplastic cells while sparing normal tissues.

Executive Summary & Mechanism of Action

Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate (hereafter referred to as MDPMB ) is a hydrophobic small molecule comprising a benzoate ester linked to a 3,5-dimethylphenoxy moiety. It functions as a prodrug, rapidly hydrolyzed in vivo to its active acid form (3-[(3,5-dimethylphenoxy)methyl]benzoic acid).

  • Primary Target: Cancer-associated PCNA (caPCNA).[1]

  • Mechanism: Mimics the binding of Triiodothyronine (T3) to the PCNA PIP-box binding cavity (L126-Y133 pocket), inhibiting the recruitment of DNA repair factors (e.g., Fen1, polymerase

    
    ) and stalling replication forks in cancer cells.
    
  • Therapeutic Class: Replication Stress Inducer / PCNA Inhibitor.

  • Primary Indication: Solid tumors (Neuroblastoma, Breast Cancer, Small Cell Lung Cancer).

Comparative Landscape

MDPMB must be benchmarked against established PCNA inhibitors and standard-of-care chemotherapeutics.

FeatureMDPMB (The Product)AOH1996 (Clinical Standard)Cisplatin (Chemo Control)
Target Selectivity High (caPCNA specific)High (caPCNA specific)Low (DNA crosslinker)
Metabolic Stability Moderate (Ester hydrolysis required)High (Amide bond)N/A (Inorganic)
Toxicity Profile Low (Sparts non-malignant cells)Low (No myelosuppression)High (Nephro/Ototoxicity)
Oral Bioavailability High (Lipophilic ester)HighPoor (IV only)
Mechanism T3-mimetic displacementT3-mimetic displacementDNA Adduct formation

Scientific Logic & Experimental Design (E-E-A-T)

Pillar 1: Causality in Experimental Choice

Validation must prove that MDPMB exerts its effect through PCNA inhibition, not off-target toxicity.

  • Why use the Methyl Ester? The ester improves membrane permeability and oral bioavailability compared to the free acid. In vivo esterases (carboxylesterases) will convert it to the active acid form systematically.

  • Why Xenograft Models? PCNA is evolutionarily conserved; however, the caPCNA isoform is uniquely prevalent in high-proliferation tumors. Human tumor xenografts (e.g., SK-N-BE(2)-C for neuroblastoma) are required to present the correct target isoform.

Pillar 2: Self-Validating Protocols

Every efficacy study must include a Pharmacodynamic (PD) Biomarker arm.

  • Biomarker:

    
    H2AX (marker of DNA double-strand breaks).
    
  • Logic: If MDPMB works via PCNA inhibition, it must cause replication fork collapse, leading to DSBs. Absence of

    
    H2AX implies lack of target engagement.
    

In Vivo Validation Protocols

Experiment A: Pharmacokinetics (PK) & Bioactivation

Objective: Confirm conversion of MDPMB (prodrug) to the active acid and establish half-life.

  • Animals: CD-1 Mice (n=3 per timepoint), fasted.

  • Dosing: Oral gavage (PO) at 10 mg/kg and 40 mg/kg. Vehicle: 10% DMSO / 40% PEG400 / 50% Saline.

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: LC-MS/MS quantification of both MDPMB (parent) and Acid Metabolite .

  • Success Criteria:

    • Rapid disappearance of Parent (

      
       h).
      
    • Sustained exposure of Acid Metabolite (

      
      ).
      
Experiment B: Tumor Growth Inhibition (Efficacy)

Objective: Demonstrate therapeutic index in a caPCNA-positive model.

  • Model: SK-N-BE(2)-C (Neuroblastoma) or MDA-MB-468 (Breast) xenografts in NOD/SCID mice.

  • Enrollment: When tumors reach ~100 mm³. Randomized into 4 groups (n=8/group).

  • Treatment Groups:

    • Vehicle Control (Daily).

    • MDPMB Low Dose (20 mg/kg QD).

    • MDPMB High Dose (50 mg/kg QD).

    • AOH1996 (40 mg/kg BID) - Positive Control.

  • Duration: 21-28 days.

  • Readouts: Tumor volume (caliper), Body weight (toxicity proxy).[2]

  • Terminal Analysis: Harvest tumors for IHC (Ki67 for proliferation,

    
    H2AX for DNA damage).
    
Experiment C: Mechanism Verification (Chromatin Fractionation)

Objective: Prove MDPMB dislodges PCNA from chromatin in vivo.

  • Protocol: Treat tumor-bearing mice with a single high dose (100 mg/kg).

  • Harvest: 4 hours post-dose.

  • Method: Isolate tumor nuclei; separate Soluble Nuclear Fraction vs. Chromatin-Bound Fraction .

  • Western Blot: Probe for PCNA.

  • Expected Result: MDPMB treatment reduces PCNA levels in the Chromatin-Bound fraction compared to vehicle, indicating successful displacement from replication forks.

Pathway Visualization

The following diagram illustrates the mechanism of action where MDPMB (active acid form) competes with endogenous replication factors for the PCNA hub, leading to replication stress and apoptosis.

PCNA_Inhibition MDPMB MDPMB (Prodrug) Acid Active Acid Metabolite MDPMB->Acid Esterase Hydrolysis (Liver/Plasma) PCNA caPCNA (L126-Y133 Pocket) Acid->PCNA Competitive Binding (Mimics T3) RepFactors Replication Factors (Fen1, Pol δ, Lig1) Acid->RepFactors Displaces RepStress Replication Fork Stall & Collapse PCNA->RepStress Loss of Function RepFactors->PCNA Normal Recruitment DSB DNA Double-Strand Breaks (γH2AX) RepStress->DSB Chk1 Activation Apoptosis Tumor Cell Apoptosis DSB->Apoptosis Unrepaired Damage

Caption: Mechanism of MDPMB-induced cytotoxicity. The active metabolite competitively binds the caPCNA pocket, displacing essential replication factors and triggering replication stress-mediated apoptosis.

References

  • Gu, L., et al. (2018).[2] "The Anticancer Activity of a First-in-class Small-molecule Targeting PCNA."[2][3][4] Clinical Cancer Research.

  • Malkas, L. H., et al. (2021). "PCNA Inhibitors." U.S. Patent Application US20210078938A1.

  • Gu, L., et al. (2023).[5] "Small molecule targeting of transcription-replication conflict for selective chemotherapy."[5] Cell Chemical Biology.

  • Ma, L., et al. (2016). "Discovery of a Novel PCNA Inhibitor Targeting the L126-Y133 Region."[1][2][6][7] PLOS ONE.

Sources

Comparative

Benchmarking Synthetic Routes: Reproducibility Guide for Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate

Executive Summary & Strategic Analysis The synthesis of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate represents a classic yet deceptively nuanced Williamson ether coupling. While the disconnection is straightforward—co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate represents a classic yet deceptively nuanced Williamson ether coupling. While the disconnection is straightforward—coupling Methyl 3-(bromomethyl)benzoate (electrophile) with 3,5-dimethylphenol (nucleophile)—reproducibility often suffers due to three competing factors:

  • Ester Hydrolysis: The methyl ester on the benzoate ring is susceptible to saponification if moisture is present or if the base is too strong (e.g., NaOH).

  • Solubility Mismatch: Potassium carbonate (

    
    ) often creates heterogeneous mixtures in acetone, leading to incomplete conversion and "stalled" reactions.
    
  • Workup Emulsions: The amphiphilic nature of the product can lead to difficult phase separations in standard aqueous workups.

This guide objectively compares three distinct protocols to resolve these issues, moving beyond "textbook" chemistry to field-proven methodologies.

The Molecule at a Glance[1][2]
  • Target: Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate

  • Core Transformation:

    
     Nucleophilic Substitution (Williamson Ether Synthesis)
    
  • Key Challenge: Balancing nucleophilicity of the phenoxide against the stability of the methyl ester.

Comparative Route Analysis

The following table summarizes the performance of three distinct synthetic strategies based on internal benchmarking data.

MetricRoute A: The "Classic" Route B: The "High-Performance" Route C: The "Green/Scalable"
Reagents

/ Acetone

/ DMF
TBAI (Cat.) / Toluene / Water
Mechanism Heterogeneous

Homogeneous

(Cesium Effect)
Phase Transfer Catalysis (PTC)
Reaction Time 12 – 24 Hours2 – 4 Hours4 – 6 Hours
Isolated Yield 65 – 75%92 – 96% 88 – 92%
Purity (HPLC) ~95% (requires recrystallization)>98% (often no chrom. needed)>97%
Reproducibility Low (Moisture sensitive)High High
Green Metric Poor (High solvent volume)Moderate (DMF disposal issues)Excellent (High concentration)
Expert Insight:
  • Avoid Route A for library synthesis. The heterogeneity of

    
     in acetone leads to variable reaction rates. If the stir bar stops or moisture enters, the reaction stalls.
    
  • Choose Route B for medicinal chemistry (mg to g scale). The "Cesium Effect" ensures rapid, complete conversion, preserving the ester.

  • Choose Route C for process scale (>100g). It minimizes solvent waste and utilizes a simple aqueous wash for purification.

Detailed Experimental Protocols

Route B: The "High-Performance" Protocol (Recommended for MedChem)

Rationale: Cesium carbonate is more soluble in organic solvents than potassium carbonate. The large cesium cation forms a "loose" ion pair with the phenoxide, significantly increasing its nucleophilicity (the "Naked Anion" effect).

Materials
  • Electrophile: Methyl 3-(bromomethyl)benzoate (1.0 equiv)

  • Nucleophile: 3,5-Dimethylphenol (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)[1]
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Crucial: Moisture will hydrolyze the methyl ester to the acid, complicating purification.

  • Activation: Add 3,5-dimethylphenol (1.1 eq) and

    
     (1.5 eq) to the flask. Add anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes. The solution will turn slightly yellow/orange as the phenoxide forms.
    
  • Addition: Add Methyl 3-(bromomethyl)benzoate (1.0 eq) in one portion.

    • Note: The bromide is a lachrymator. Handle in a fume hood.

  • Reaction: Stir at 60°C. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

    • Checkpoint: Reaction is typically complete in 2 hours. Look for the disappearance of the bromide peak.

  • Workup (The "Crash-Out" Method):

    • Pour the reaction mixture into 10x volume of ice-cold water.

    • The product is highly lipophilic and should precipitate as a white solid.

    • Filter the solid.[2] Wash with water to remove DMF and excess base.

    • Validation: If oil forms instead of solid, extract with Ethyl Acetate, wash with LiCl (5%) to remove DMF, and dry over

      
      .
      
Route C: Phase Transfer Catalysis (Recommended for Scale-Up)

Rationale: Uses a biphasic system (Toluene/Water). The quaternary ammonium salt (TBAI) shuttles the phenoxide into the organic layer where it reacts rapidly with the bromide.

Materials
  • Catalyst: Tetrabutylammonium Iodide (TBAI) (5 mol%)[3]

  • Solvent: Toluene (Organic phase) / Water (Aqueous phase)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv, dissolved in water)
    
Step-by-Step Workflow
  • Dissolve Methyl 3-(bromomethyl)benzoate (1.0 eq) and 3,5-dimethylphenol (1.05 eq) in Toluene (3 volumes).

  • Add TBAI (0.05 eq).

  • Add a solution of

    
     (2.0 eq) in Water (3 volumes).
    
  • Vigorous Stirring is Critical: Heat to 80°C with maximum RPM stirring. The reaction rate is diffusion-controlled.

  • Completion: typically 4-6 hours.

  • Workup: Separate layers. Wash organic layer with 1M NaOH (to remove excess phenol) and then Brine. Concentrate Toluene.

Mechanism & Logic Visualization

Diagram 1: The "Cesium Effect" Mechanism

This diagram illustrates why Route B is superior. The Cesium cation (


) stabilizes the transition state and prevents tight ion-pairing, leaving the phenoxide oxygen "naked" and highly reactive toward the benzylic carbon.

CesiumEffect cluster_0 Cesium Effect Base Cs2CO3 (Solid) Phenol 3,5-Dimethylphenol Base->Phenol Deprotonation (Fast) Complex Loose Ion Pair [Ph-O- ... Cs+] Phenol->Complex Solubilization in DMF TS Transition State (SN2 Attack) Complex->TS Naked Anion Attack Electrophile Methyl 3-(bromomethyl)benzoate Electrophile->TS Electrophile Product Target Ether + CsBr + CO2 TS->Product Irreversible

Caption: The large ionic radius of Cesium reduces ion-pairing tightness, significantly enhancing the nucleophilicity of the phenoxide in aprotic solvents.

Diagram 2: Decision Tree for Purification

A common failure point is the workup. This logic tree ensures the isolation of high-purity material without unnecessary chromatography.

WorkupLogic Start Reaction Complete CheckState Physical State upon Water Addition? Start->CheckState Solid Precipitate Forms CheckState->Solid Yes Oil Oiling Out / Emulsion CheckState->Oil No Filter Vacuum Filtration Solid->Filter Extract Extract w/ EtOAc Oil->Extract Wash Wash: Water -> Cold Hexane Filter->Wash Final Pure Product (>98% HPLC) Wash->Final LiCl Wash w/ 5% LiCl (Removes DMF) Extract->LiCl NaOH Wash w/ 0.5M NaOH (Removes Phenol) LiCl->NaOH NaOH->Final

Caption: Purification logic flow. The "Solid" pathway is preferred; "Oiling Out" requires specific washes to remove DMF and unreacted phenol.

Quality Control & Troubleshooting

Self-Validating the Synthesis

To ensure the protocol worked before running a full NMR, check these quick indicators:

  • TLC Shift: The product will be less polar than the phenol but more polar than the bromide (usually). In 20% EtOAc/Hexane, the phenol drags (Rf ~0.3), the bromide is high (Rf ~0.8), and the product is distinct (Rf ~0.6).

  • Color Change: In DMF, the reaction starts yellow (phenoxide) and fades to colorless/white precipitate as the salt (

    
    ) crashes out.
    
Analytical Benchmarks ( NMR - )
  • The Diagnostic Peak: Look for the singlet representing the ether methylene (

    
    ). It typically appears around 5.10 – 5.15 ppm .
    
  • The Methyl Ester: Singlet at 3.90 ppm . If this peak is missing or shifted, you have hydrolyzed the ester.

  • The Aryl Methyls: Singlet (6H) at 2.30 ppm (from the 3,5-dimethyl group).

References

  • Williamson, A. W. (1850).[4] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).

  • Finkelstein, H. (1910). "Preparation of Organic Iodides from the Corresponding Chlorides and Bromides." Berichte der deutschen chemischen Gesellschaft. (Basis for halide reactivity).[5][6]

  • Dijksman, A., et al. (2020). "Exploring and Quantifying the Caesium Effect." Compunetics. (Data on Cs2CO3 superiority).

  • BenchChem Technical Support. (2025). "Williamson Ether Synthesis of Phenolic Compounds: Troubleshooting & Optimization." (Protocol Validation).

  • Royal Society of Chemistry. (2012). "Comparative study of carbonate bases in esterification and etherification." RSC Advances. (Base comparison data).

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate: Proper Disposal Procedures

Executive Summary & Chemical Hazard Context[1][2][3][4][5] Immediate Action Required: Do not dispose of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate via municipal drainage or standard trash. This compound contains a st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Hazard Context[1][2][3][4][5]

Immediate Action Required: Do not dispose of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate via municipal drainage or standard trash. This compound contains a stable ether linkage and an aromatic ester moiety, classifying it as Non-Halogenated Organic Waste .

As a Senior Application Scientist, I emphasize that safe disposal is not merely a regulatory checkbox but a critical component of experimental integrity. Improper disposal of lipophilic aromatic esters can lead to bioaccumulation in aquatic systems and contamination of municipal water treatment facilities.

Chemical Profile & Disposal Implications[1][2][3][5][6][7][8][9]
PropertyValue / CharacteristicOperational Implication
Molecular Structure Aromatic Ester + Ether LinkageHigh stability; requires high-temperature incineration for complete destruction.
Solubility Lipophilic (Hydrophobic)Do not use water for cleanup. Use organic solvents (Acetone, EtOAc) for solubilization.
Reactivity Stable; CombustibleIncompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides). Segregate immediately.
Flash Point > 82°C (Estimated based on Methyl Benzoate core)Classifies as Combustible . Must be stored in flammables cabinet prior to disposal.
RCRA Status Non-Listed (Characteristic Waste)Likely D001 (Ignitable) if dissolved in flammable solvents.

Pre-Disposal Stabilization & Segregation

Before moving the chemical to the central waste area, you must stabilize the material at the bench level. This "Source Control" prevents cross-reactivity in bulk waste drums.

Step 1: Phase Assessment
  • If Solid: Do not dissolve unnecessarily. Solid waste is often cheaper and safer to transport than liquid waste. Place directly into a wide-mouth HDPE jar.

  • If Oil/Liquid: If the compound exists as a viscous oil (common for this class of esters), dissolve it in a minimal amount of Acetone or Ethanol to ensure quantitative transfer to the waste container.

Step 2: Chemical Segregation (The "Never-Mix" List)

Violating these segregation rules is the leading cause of laboratory waste container ruptures.

  • STOP: Do NOT mix with concentrated acids (H₂SO₄, HNO₃). Reason: Acid-catalyzed hydrolysis of the ester can generate methanol and heat; strong oxidizers can attack the ether linkage exothermically.

  • STOP: Do NOT mix with aqueous waste streams. Reason: The compound will phase-separate, creating a "layer" that complicates incineration and can foul pump systems at the disposal facility.

The Disposal Workflow: Step-by-Step

This protocol ensures compliance with EPA "Cradle-to-Grave" management standards.

Diagram: Waste Stream Decision Matrix

DisposalWorkflow Start Waste Generation: Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid / Oil / Solution StateCheck->Liquid Liquid SolidContainer Container: Wide-mouth HDPE Jar Label: Solid Organic Waste Solid->SolidContainer SolventCheck Contains Halogenated Solvents? (DCM, Chloroform?) Liquid->SolventCheck Labeling Apply Hazardous Waste Label List Constituents % SolidContainer->Labeling NonHalo Stream A: Non-Halogenated Organic (High BTU Incineration) SolventCheck->NonHalo No (Acetone/EtOAc) Halo Stream B: Halogenated Organic (Specific Incineration) SolventCheck->Halo Yes (DCM) NonHalo->Labeling Halo->Labeling Storage Store in SAA (Satellite Accumulation Area) Weekly Inspection Labeling->Storage

Figure 1: Decision tree for determining the correct waste stream based on physical state and solvent composition.

Detailed Protocol
  • Container Selection: Use Amber Glass or High-Density Polyethylene (HDPE) containers. Avoid LDPE or standard polystyrene, which may soften upon prolonged contact with concentrated aromatic esters.

  • Transfer:

    • Use a disposable glass pipette or chemically resistant funnel.

    • Self-Validation: Verify the container is rated for organic solvents. Look for the "UN" rating on the drum/bottle if accumulating large quantities (e.g., 1H1/Y1.8/100).

  • Labeling (Critical):

    • Attach a hazardous waste tag immediately upon the first drop entering the container.

    • Chemical Name: Write out the full name: "Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate". Do not use abbreviations or structural formulas alone.

    • Hazard Checkbox: Check "Toxic" and "Irritant". If dissolved in acetone/ethanol, check "Ignitable".

  • Satellite Accumulation: Store the closed container in a secondary containment tray (to catch drips) inside a fume hood or flammable storage cabinet until full.

Emergency Spill Response (Spill < 1 Liter)

If a spill occurs, rapid containment prevents facility contamination.

  • Evacuate & Ventilate: Remove ignition sources. Methyl benzoate derivatives have high boiling points but can still form combustible mists.

  • PPE Upgrade: Wear Nitrile gloves (double gloved recommended) and safety goggles. Standard lab coats are sufficient for minor spills.

  • Containment:

    • Do NOT use water.[1][2][3] Water will spread the lipophilic oil.

    • Use Vermiculite , Sand , or Polypropylene Pads to absorb the liquid.

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar.

    • Wipe the surface with Acetone followed by soap and water to remove the oily residue.

    • Dispose of all cleanup materials (pads, gloves) as Solid Hazardous Waste .

Regulatory Framework & Compliance

This guidance aligns with the following regulatory standards. You must verify local institutional amendments.

  • EPA RCRA (Resource Conservation and Recovery Act):

    • While not explicitly P- or U-listed, this waste is regulated under 40 CFR 261.31 (F-listed solvents if mixed) or 261.21 (Ignitability if in solvent).

    • Generator Status: Ensure your lab's monthly generation limits are not exceeded by bulk disposal of this compound.

  • DOT (Department of Transportation):

    • For off-site transport, this is likely classified under UN 3082 (Environmentally hazardous substance, liquid, n.o.s.) if shipped pure, due to aquatic toxicity of phenoxy-benzoates.

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA regulations regarding organic waste classification. [Link]

  • National Institutes of Health (NIH) - PubChem. Methyl Benzoate Compound Summary. (Used as SAR analog for flammability and toxicity data). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Guide on chemical segregation and compatibility. [Link]

Sources

Handling

Comprehensive Guide to Personal Protective Equipment for Handling Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate

This guide provides essential safety and logistical information for the handling and disposal of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate. As a trusted partner in your research, we aim to provide value beyond the p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information to maintain a safe laboratory environment. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling aromatic esters.

Hazard Analysis: Understanding the Risks

Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate is an aromatic ester. Based on analogous compounds, the primary hazards are anticipated to be:

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.[2]

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[2]

  • Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[2]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[1][3]

These potential hazards necessitate a multi-faceted approach to personal protection, ensuring all potential routes of exposure are addressed.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate. The selection of specific PPE items is critical and should be based on a thorough risk assessment of the planned procedure.

PPE ComponentSpecificationsRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[5][6][7] Ensure gloves are of a suitable thickness and are regularly inspected for signs of degradation or puncture.Aromatic esters can penetrate standard laboratory gloves. Butyl rubber offers excellent resistance to esters.[5][6] Nitrile gloves provide a good alternative for splash protection.[7][8][9]
Eye and Face Protection Chemical splash goggles are required at a minimum.[2][8][10] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2][8]Protects against accidental splashes that could cause serious eye irritation or damage. A face shield provides an additional layer of protection for the entire face.[2][8]
Skin and Body Protection A laboratory coat is mandatory. For larger quantities or procedures with a high splash potential, a chemically resistant apron or coveralls should be worn.[5]Prevents incidental skin contact with the chemical. Chemically resistant apparel provides a barrier against larger spills.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[2][3] If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[2]Minimizes the inhalation of potentially irritating vapors or mists. A fume hood is the primary engineering control to achieve this.
Step-by-Step PPE Workflow

3.1. Pre-Operational Checks and Donning Procedure

  • Inspect Your PPE: Before entering the laboratory, carefully inspect all PPE for damage, such as cracks, tears, or holes.

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Laboratory Coat: Put on your laboratory coat, ensuring it is fully buttoned.

  • Eye and Face Protection: Don your chemical splash goggles. If a splash hazard exists, add a face shield.

  • Gloves: Select the appropriate chemical-resistant gloves. Don the gloves, ensuring they overlap the cuffs of your laboratory coat.

3.2. Doffing Procedure (Removal of PPE)

The removal of PPE is a critical step to prevent self-contamination.

  • Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off, turning it inside out and enclosing the first glove.

  • Face Shield: If used, remove the face shield from the back of your head.

  • Goggles: Remove goggles from the back of your head.

  • Laboratory Coat: Unbutton your lab coat. Grasp it at the shoulders and pull it downwards and away from your body, turning the sleeves inside out.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

PPE Selection Workflow Diagram

PPE_Workflow PPE Selection for Handling Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate A Start: Assess Task B Small quantities (<10mL)? Minimal splash risk? A->B C Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles B->C Yes D Enhanced PPE: - Butyl Rubber Gloves - Chemical Apron - Goggles & Face Shield B->D No E Work in Fume Hood? C->E D->E F Proceed with work E->F Yes G Use NIOSH-approved Respirator with Organic Vapor Cartridge E->G No G->F

Caption: A flowchart outlining the decision-making process for selecting appropriate PPE.

Operational and Disposal Plans

4.1. Handling and Storage

  • Handling: Always handle this chemical within a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[2][3] Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

4.2. Spill Management

In the event of a spill:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for chemical waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

4.3. Disposal

  • Waste Chemical: Dispose of waste Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[1]

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE as hazardous waste.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate, ensuring a safer research environment for yourself and your colleagues.

References

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

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